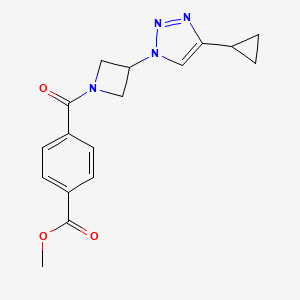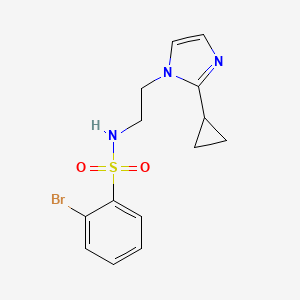
N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains an ethyl(phenyl)amino group, a propyl group, and a 1H-1,2,3-triazole-5-carboxamide moiety . The ethyl(phenyl)amino group consists of an ethyl group (a two-carbon chain) attached to an amino group that is also attached to a phenyl group (a six-carbon aromatic ring) . The propyl group is a three-carbon chain . The 1H-1,2,3-triazole-5-carboxamide moiety is a heterocyclic component containing a five-membered ring with two nitrogen atoms and three carbon atoms, one of which is connected to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethyl(phenyl)amino and propyl groups are likely to be flexible chains, while the 1H-1,2,3-triazole-5-carboxamide moiety would be a rigid ring structure . The presence of the nitrogen atoms in the ring and the amino group could result in the formation of hydrogen bonds, which could influence the compound’s interactions with other molecules.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amino group could participate in acid-base reactions, forming salts with acids . The carboxamide group could undergo hydrolysis under acidic or basic conditions, forming a carboxylic acid and an amine . The aromatic phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and carboxamide groups could make it somewhat soluble in polar solvents like water . Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s a drug, it might interact with specific proteins or enzymes in the body, altering their function. The presence of the polar amino and carboxamide groups could allow it to form hydrogen bonds with other molecules, influencing its interactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-2-19(12-7-4-3-5-8-12)10-6-9-15-14(20)13-11-16-18-17-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESJPUXXXIVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)
![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)


![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2433818.png)


![ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433822.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433823.png)

![(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2433827.png)